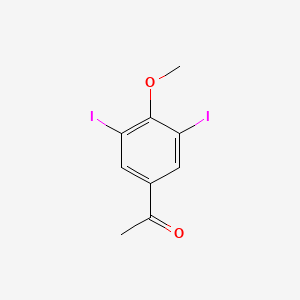
1-(3,5-Diiodo-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Diiodo-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8I2O2. It is characterized by the presence of two iodine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group.
Preparation Methods
The synthesis of 1-(3,5-Diiodo-4-methoxyphenyl)ethanone typically involves the iodination of 4-methoxyacetophenone. One common method includes the reaction of 4-methoxyacetophenone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the phenyl ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Diiodo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-(3,5-Diiodo-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 1-(3,5-Diiodo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it has been found to block several potassium channels, reducing the magnitude of the afterhyperpolarization and increasing the baseline calcium ion concentration in low-threshold cold thermosensors. This action affects the sensory neurons, particularly those involved in cold sensation .
Comparison with Similar Compounds
1-(3,5-Diiodo-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dihydroxy-5-methoxyphenyl)ethanone: This compound has hydroxyl groups instead of iodine atoms, which significantly alters its chemical reactivity and biological activity.
1-(3,5-Diiodo-4-hydroxyphenyl)ethanone: The presence of a hydroxyl group instead of a methoxy group changes its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
31827-84-6 |
|---|---|
Molecular Formula |
C9H8I2O2 |
Molecular Weight |
401.97 g/mol |
IUPAC Name |
1-(3,5-diiodo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8I2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
InChI Key |
ZRBKJOVGIPJQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)I)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


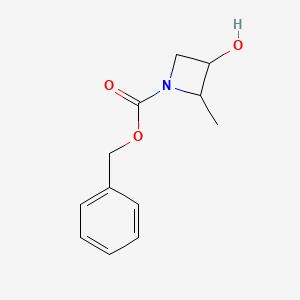
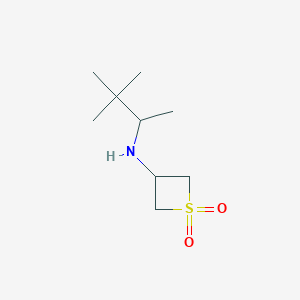
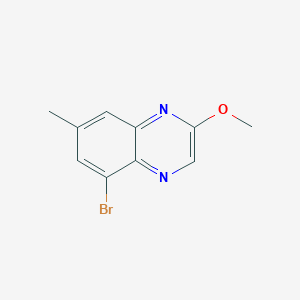
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)
![4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)
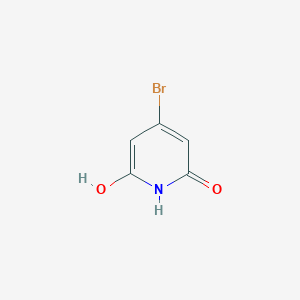


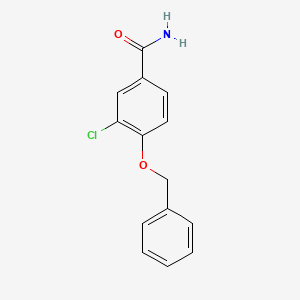
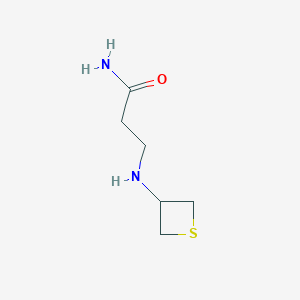
![4-Bromo-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13016849.png)
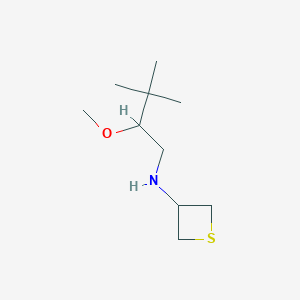
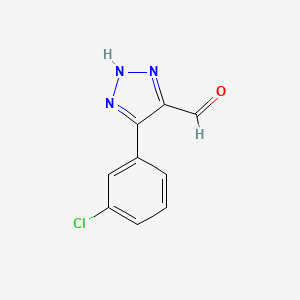
![3-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13016871.png)
